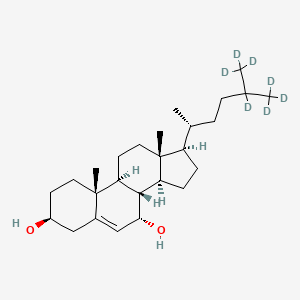
7+/--hydroxycholesterol (D7)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Dehydrocholesterol (7-DHC) is a zoosterol that functions as a precursor to cholesterol in the serum. It is photochemically converted to vitamin D3 in the skin, thus functioning as provitamin-D3. This compound is crucial for the synthesis of vitamin D3, which is essential for maintaining calcium homeostasis and bone health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Dehydrocholesterol is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase). This is the penultimate step in the biosynthesis of cholesterol . The biosynthesis pathway can be reengineered in microorganisms such as Saccharomyces cerevisiae by knocking out competitive pathway genes and integrating multiple copies of the DHCR24 gene from Gallus gallus .
Industrial Production Methods
Industrial production of 7-dehydrocholesterol involves microbial fermentation. For instance, in a 5-liter bioreactor, the titer of 7-dehydrocholesterol can reach up to 2.0 grams per liter through de novo synthesis . This method is significant for the large-scale production of 7-dehydrocholesterol, which is a precursor for several costly steroidal drugs.
Análisis De Reacciones Químicas
Types of Reactions
7-Dehydrocholesterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketocholesterol and 7β-hydroxycholesterol.
Photochemical Conversion: Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted into previtamin D3, which then isomerizes to form vitamin D3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and reactive oxygen species.
Photochemical Conversion: Ultraviolet B radiation is the primary reagent for the conversion of 7-dehydrocholesterol to vitamin D3.
Major Products
7-Ketocholesterol: Formed through oxidation.
7β-Hydroxycholesterol: Another oxidation product.
Vitamin D3: Formed through photochemical conversion.
Aplicaciones Científicas De Investigación
7-Dehydrocholesterol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in cholesterol biosynthesis and its conversion to vitamin D3.
Industry: Employed in the production of steroidal drugs and vitamin D3-enriched products.
Mecanismo De Acción
7-Dehydrocholesterol exerts its effects primarily through its conversion to vitamin D3. Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted to previtamin D3, which then isomerizes to form vitamin D3. Vitamin D3 is crucial for calcium homeostasis and bone health. It binds to the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: The end product of the biosynthesis pathway involving 7-dehydrocholesterol.
7-Ketocholesterol: An oxidation product of 7-dehydrocholesterol.
7β-Hydroxycholesterol: Another oxidation product of 7-dehydrocholesterol.
Uniqueness
7-Dehydrocholesterol is unique in its role as a precursor to both cholesterol and vitamin D3. Its ability to be converted to vitamin D3 upon exposure to ultraviolet B rays distinguishes it from other sterols .
Propiedades
Fórmula molecular |
C26H44O2 |
|---|---|
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C26H44O2/c1-16(2)6-7-17(3)20-8-9-21-24-22(11-13-26(20,21)5)25(4)12-10-19(27)14-18(25)15-23(24)28/h15-17,19-24,27-28H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-/m1/s1/i1D3,2D3,16D |
Clave InChI |
HKTLZNPSEKWWSW-AXVNBPJJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)





![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)




